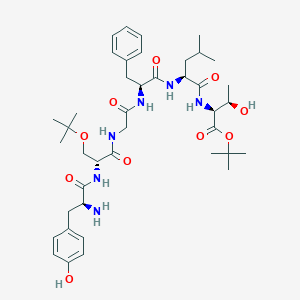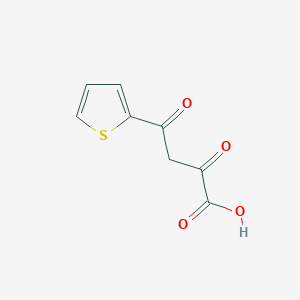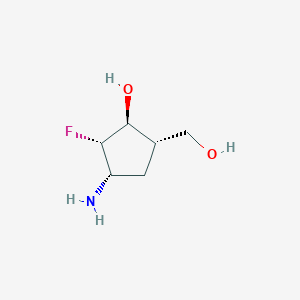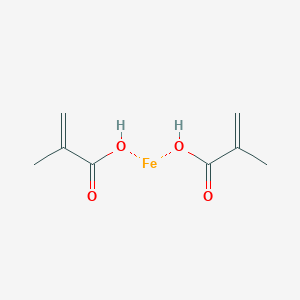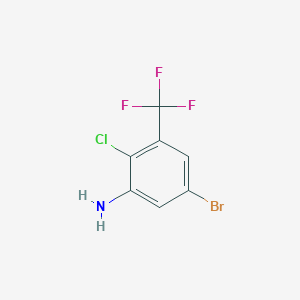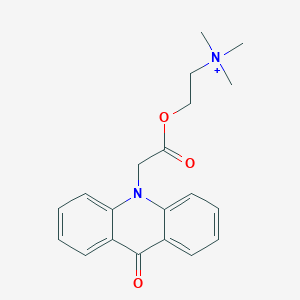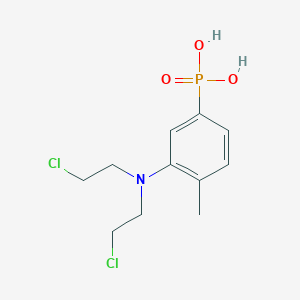
p-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)-, commonly known as TPEN, is a chelating agent that has been extensively used in scientific research. TPEN is known for its high affinity towards zinc ions, and it has been used for studying the role of zinc in various biological processes.
科学研究应用
TPEN has been extensively used in scientific research to study the role of zinc in various biological processes. It has been used to chelate zinc ions in cells and tissues, and its effects on cellular processes have been studied. TPEN has been used to study the role of zinc in insulin secretion, apoptosis, and immune function. It has also been used to study the role of zinc in neurodegenerative diseases such as Alzheimer's disease.
作用机制
TPEN binds to zinc ions with high affinity and forms a stable complex. This complex can then be used to study the role of zinc in various biological processes. TPEN has been shown to be a selective chelator of zinc ions and does not affect the levels of other metal ions such as copper or iron.
生化和生理效应
TPEN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases. TPEN has also been shown to induce apoptosis in cancer cells by chelating zinc ions. In addition, TPEN has been shown to affect the immune system by inhibiting the proliferation of T cells.
实验室实验的优点和局限性
One of the main advantages of TPEN is its high affinity towards zinc ions, which allows for the selective chelation of zinc in cells and tissues. TPEN is also relatively easy to synthesize and can be used in a laboratory setting. However, one of the limitations of TPEN is that it can be toxic to cells at high concentrations. In addition, TPEN has been shown to have off-target effects on other metal ions, such as copper and iron.
未来方向
There are several future directions for research on TPEN. One area of research is the development of new chelating agents with higher selectivity towards zinc ions. Another area of research is the use of TPEN in the treatment of neurodegenerative diseases such as Alzheimer's disease. TPEN has been shown to reduce the levels of amyloid beta, a protein that is implicated in Alzheimer's disease, and may have potential as a therapeutic agent. Finally, TPEN may have potential as a tool for studying the role of zinc in other biological processes, such as immune function and cancer biology.
Conclusion:
In conclusion, TPEN is a chelating agent that has been extensively used in scientific research. It has high affinity towards zinc ions and has been used to study the role of zinc in various biological processes. TPEN has several advantages, including its selectivity towards zinc ions and ease of synthesis, but also has limitations, such as its toxicity at high concentrations. Future research on TPEN may lead to the development of new chelating agents and potential therapeutic applications in neurodegenerative diseases.
合成方法
TPEN can be synthesized by reacting p-toluenesulfonyl chloride with 3-aminopropylbis(2-chloroethyl)amine in the presence of triethylamine. The resulting product is then treated with triethyl phosphite to obtain TPEN. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
CAS 编号 |
19768-76-4 |
|---|---|
产品名称 |
p-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)- |
分子式 |
C11H16Cl2NO3P |
分子量 |
312.13 g/mol |
IUPAC 名称 |
[3-[bis(2-chloroethyl)amino]-4-methylphenyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2NO3P/c1-9-2-3-10(18(15,16)17)8-11(9)14(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3,(H2,15,16,17) |
InChI 键 |
BIOHVRABGYPFNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)N(CCCl)CCCl |
规范 SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)N(CCCl)CCCl |
其他 CAS 编号 |
19768-76-4 |
同义词 |
[3-[Bis(2-chloroethyl)amino]-4-methylphenyl]phosphonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



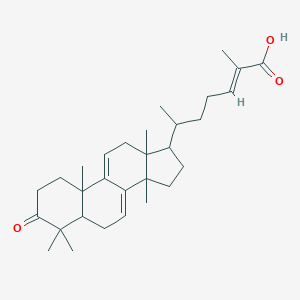
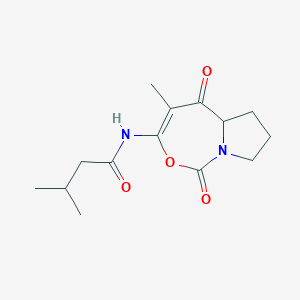
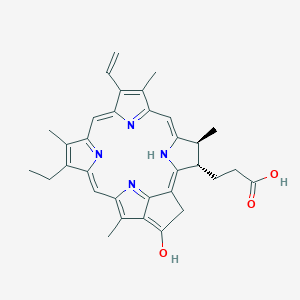

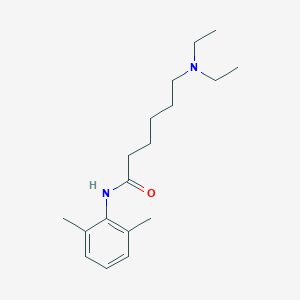
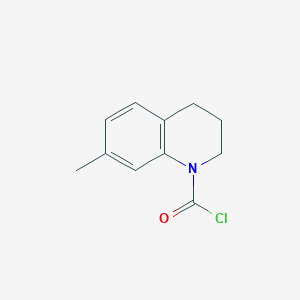
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

